

Technical Support Center: **Tris(dimethylamino)chlorosilane**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tris(dimethylamino)chlorosilane**

Cat. No.: **B079415**

[Get Quote](#)

Welcome to the Technical Support Center for **Tris(dimethylamino)chlorosilane**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and troubleshooting of potential issues related to the decomposition of **Tris(dimethylamino)chlorosilane** (CAS No. 13307-05-6) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Tris(dimethylamino)chlorosilane** and what are its primary characteristics?

Tris(dimethylamino)chlorosilane, with the chemical formula $\text{ClSi}(\text{N}(\text{CH}_3)_2)_3$, is a corrosive and flammable liquid.^[1] It is highly sensitive to moisture and reacts rapidly with water and other protic solvents.^[2] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.

Q2: What are the main decomposition pathways for **Tris(dimethylamino)chlorosilane**?

The primary and most rapid decomposition pathway for **Tris(dimethylamino)chlorosilane** is hydrolysis, which occurs upon contact with moisture.^[2] In anhydrous conditions, thermal decomposition is expected, though specific public data on the exact pathways for this compound is limited. Analogous aminosilanes suggest that thermal decomposition may involve the elimination of dimethylamine to form more stable silicon-nitrogen networks or disproportionation reactions.

Q3: What are the products of hydrolysis?

When **Tris(dimethylamino)chlorosilane** reacts with water, it hydrolyzes to form dimethylamine ((CH₃)₂NH), hydrochloric acid (HCl), and various siloxane species. The reaction is vigorous and generates fumes.^[3] The formation of HCl makes the resulting solution acidic.

Q4: How should I properly store **Tris(dimethylamino)chlorosilane** to prevent decomposition?

To prevent premature decomposition, **Tris(dimethylamino)chlorosilane** should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. The recommended storage temperature is between 2-8°C.^{[1][2]} It is crucial to avoid any contact with moisture, water, or protic solvents during storage and handling.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
White precipitate forms in the container upon storage.	Exposure to atmospheric moisture leading to hydrolysis.	Ensure the container is properly sealed and stored under a dry, inert atmosphere. If the precipitate has formed, the product may be partially decomposed and its purity should be re-evaluated before use.
Fuming is observed when handling the compound.	Reaction with ambient moisture.	Handle the compound in a fume hood with adequate ventilation and under a dry, inert atmosphere (e.g., in a glovebox). Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Inconsistent experimental results.	Partial decomposition of the reagent due to improper handling or storage.	Verify the purity of the Tris(dimethylamino)chlorosilane using techniques like GC-MS. Ensure all glassware and solvents are rigorously dried before use.
Pressure buildup in the reaction vessel.	Generation of gaseous byproducts such as dimethylamine during a reaction.	Ensure the reaction is conducted in a system equipped with a pressure relief mechanism or is not completely sealed if gas evolution is expected.

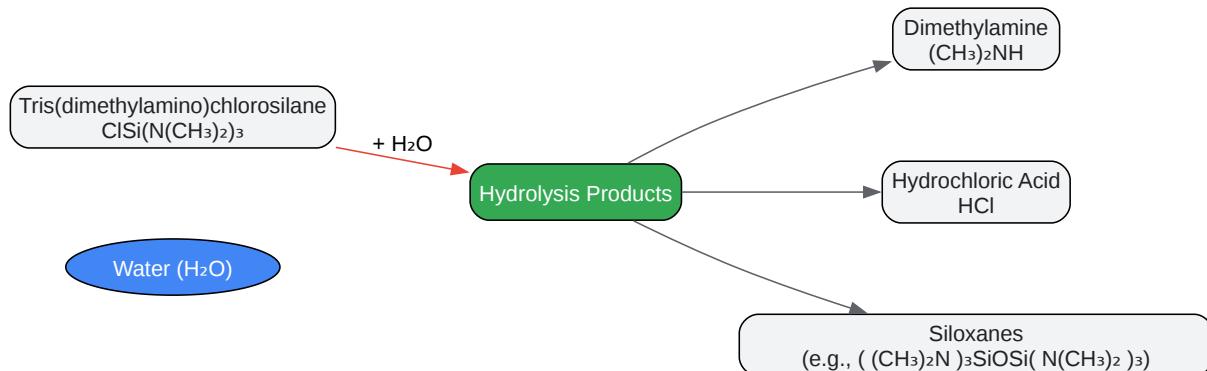
Quantitative Data

Physical and Chemical Properties of **Tris(dimethylamino)chlorosilane**

Property	Value	Reference
CAS Number	13307-05-6	[1] [2]
Molecular Formula	C ₆ H ₁₈ ClN ₃ Si	[1] [2]
Molecular Weight	195.77 g/mol	[1] [2]
Boiling Point	78 °C at 14 mmHg	[1]
Density	0.973 g/mL at 25 °C	[1]
Flash Point	58.9 °C	[1]
Storage Temperature	2-8 °C	[1] [2]

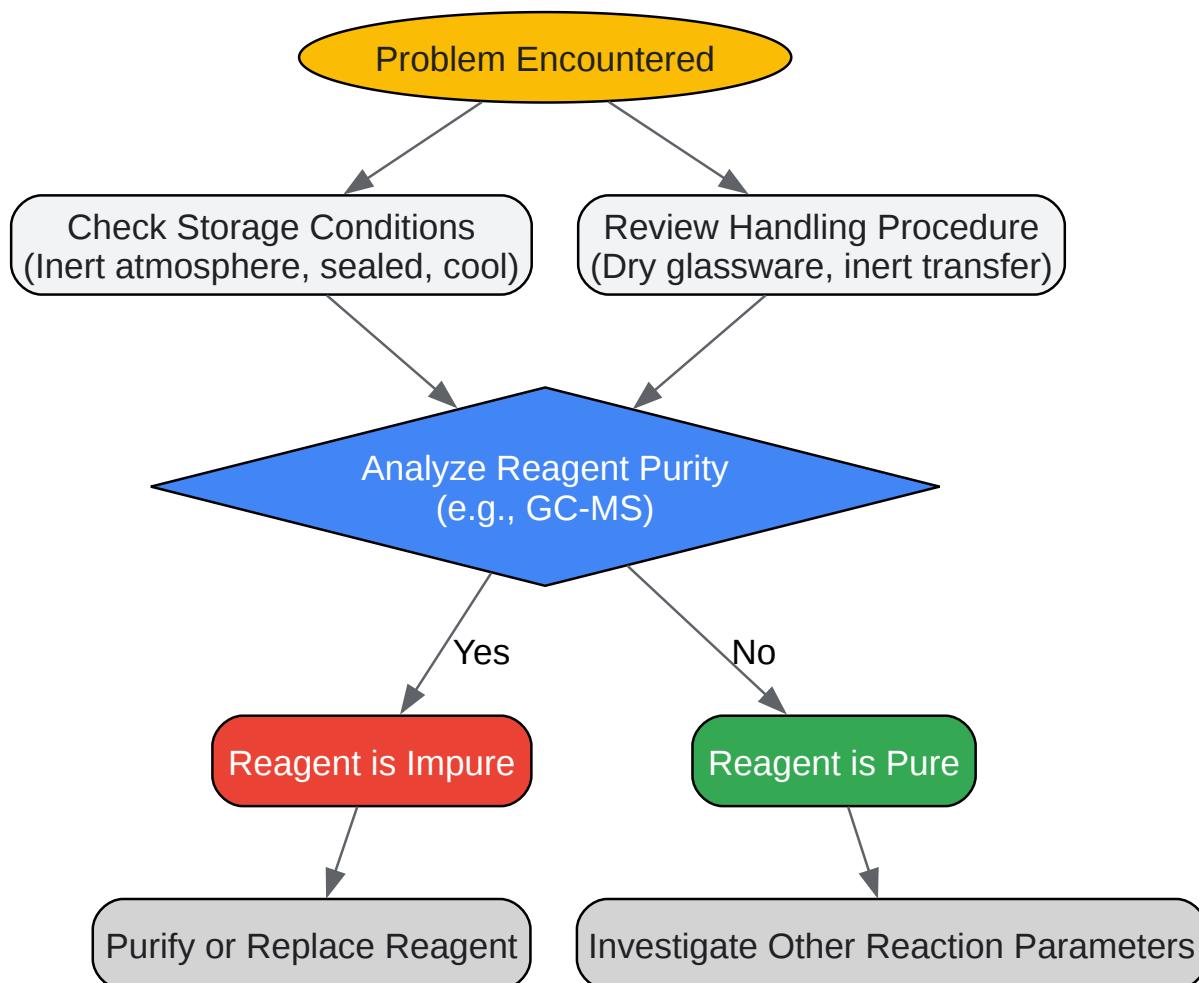
Experimental Protocols

Protocol 1: General Handling and Dispensing


- Preparation: Work in a well-ventilated fume hood. Ensure all glassware and syringes are oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon).
- Inert Atmosphere: Purge the storage bottle with inert gas before opening. Use a syringe or cannula for transfer to maintain the inert atmosphere.
- Dispensing: Use a dry, gas-tight syringe to withdraw the desired amount of liquid.
- Cleaning: Quench any residual reagent in the syringe by slowly adding it to a beaker of isopropanol in the fume hood, followed by a water rinse.

Protocol 2: Monitoring Hydrolysis via GC-MS

- Sample Preparation: In a controlled inert atmosphere (glovebox), prepare a stock solution of **Tris(dimethylamino)chlorosilane** in a dry, aprotic solvent (e.g., anhydrous hexane).
- Hydrolysis Induction: In a separate vial, add a known amount of water to a measured volume of the stock solution. The reaction is rapid.
- GC-MS Analysis:


- Column: Use a non-polar or semi-polar capillary column suitable for silane analysis.
- Injection: Ensure the injection port and liner are clean and dry to prevent on-column reactions.
- Detection: Monitor for the presence of dimethylamine and siloxane byproducts.

Visualizations

[Click to download full resolution via product page](#)

Caption: Hydrolysis decomposition pathway of **Tris(dimethylamino)chlorosilane**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for experimental issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(dimethylamino)chlorosilane = 99 13307-05-6 [sigmaaldrich.com]
- 2. TRIS(DIMETHYLAMINO)CHLOROSILANE CAS#: 13307-05-6 [m.chemicalbook.com]

- 3. Tris(dimethylamino)chlorosilane | 3DMASiCl | C6H18ClN3Si - Ereztech [ereztech.com]
- To cite this document: BenchChem. [Technical Support Center: Tris(dimethylamino)chlorosilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079415#tris-dimethylamino-chlorosilane-decomposition-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com